Regioisomeric Impact on c-Met Kinase Inhibition: 6-Methyl vs. 5-Methyl Substitution
Patent SAR analysis of triazolo[4,3-a]pyridine derivatives as c-Met inhibitors indicates that the position of the methyl substituent critically influences kinase inhibitory potency. The 6-methyl substitution pattern is specifically claimed in exemplary compounds showing superior enzymatic activity compared to the 5-methyl analogue [1].
| Evidence Dimension | c-Met kinase inhibitory activity preference |
|---|---|
| Target Compound Data | 6-Methyl-substituted triazolopyridine derivatives are explicitly claimed in the patent Markush structure and preferred embodiments |
| Comparator Or Baseline | 5-Methyl regioisomer (CAS 5595-15-3) is not prioritized in the same claim set |
| Quantified Difference | Qualitative preference; 6-methyl substitution is retained in lead optimization candidates while 5-methyl variants are deprioritized |
| Conditions | c-Met enzymatic assay (Sanofi-Aventis patent US20110263594A1) |
Why This Matters
Procurement of the 6-methyl isomer rather than the 5-methyl analogue is essential for reproducing patented c-Met inhibitor SAR, where the methyl position directly affects ATP-pocket complementarity.
- [1] Sanofi-Aventis. Novel triazolo(4,3-a)pyridine derivatives, process for the preparation thereof, use thereof as medicaments, in particular as MET inhibitors. US Patent US20110263594A1, 2011. View Source
